8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate
Overview
Description
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate is a complex organic compound with the molecular formula C19H12ClNO7 and a molecular weight of 401.763 g/mol . This compound is part of the coumarin family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted coumarins .
Scientific Research Applications
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It can also intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
Uniqueness
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate is unique due to the presence of both a nitro group and a chloro group on the benzoate moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 4-chloro-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO7/c1-9-7-16(23)28-18-12(9)5-6-15(17(18)10(2)22)27-19(24)13-4-3-11(20)8-14(13)21(25)26/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMIBUKZWGPHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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